1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
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Overview
Description
1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The benzylated pyrazole is subsequently methylated using methyl iodide in the presence of a base like potassium carbonate.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes, leading to the disruption of metabolic pathways.
Bind to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulate Gene Expression: It can influence gene expression, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
- 1-(2-Methylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
- 1-(2-Ethylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
Uniqueness
1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is unique due to its benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-benzylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-13-9-12-7-8-14-15(12)10-11-5-3-2-4-6-11;;/h2-8,13H,9-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYTUXGIYJIZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NN1CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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